N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea
Description
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-10-5-7(13(15,16)17)6-19-11(10)22-9-3-1-8(2-4-9)20-12(18)21/h1-6H,(H3,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURPWZFZBYFPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, affecting their function and leading to a range of biological effects.
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling.
Biochemical Pathways
Based on the general properties of similar compounds, it can be inferred that the compound may interfere with multiple biochemical pathways, leading to a cascade of downstream effects.
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability.
Result of Action
Similar compounds have been reported to cause a range of effects at the molecular and cellular level, such as altering protein function and disrupting cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets.
Biological Activity
N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea, also known by its chemical formula , has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of bioactive small molecules, and its potential therapeutic applications are being explored in various fields, including antimicrobial and anticancer research.
- Molecular Formula :
- Molecular Weight : 298.65 g/mol
- CAS Number : 95711-33-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | Not effective | - |
The compound exhibits bactericidal activity, which is crucial for treating infections caused by resistant strains like MRSA. Its mechanism involves inhibiting protein synthesis pathways, ultimately affecting nucleic acid and peptidoglycan production, leading to cell death .
Antibiofilm Activity
In addition to its antimicrobial properties, the compound has demonstrated significant antibiofilm activity. Biofilms are clusters of bacteria that adhere to surfaces and are often resistant to conventional antibiotics. The following table summarizes its efficacy against biofilm formation:
| Biofilm Type | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |
| Staphylococcus epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |
These results suggest that the compound not only prevents the initial formation of biofilms but also disrupts established biofilms, making it a promising candidate for further development in treating chronic infections associated with biofilms .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties as well. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of analogs derived from this compound revealed that modifications at specific positions enhanced its antibacterial activity against resistant strains like MRSA and VRE (Vancomycin-resistant Enterococcus) .
- Biofilm Disruption Research : Another study focused on the compound's ability to disrupt biofilms formed by Pseudomonas aeruginosa, demonstrating a reduction in biofilm mass by over 90% at sub-MIC concentrations, highlighting its potential as a therapeutic agent in treating biofilm-associated infections .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Substituent Effects :
- Halogens (Cl, F) : Increase binding affinity to biological targets (e.g., insect enzymes) and improve photostability .
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic resistance, critical for prolonged activity in pesticides .
Functional Group Impact :
- Urea vs. Benzamide : Urea derivatives (e.g., SB-705,498) show promise in pharmaceuticals due to hydrogen-bonding capabilities, while benzamides (e.g., chlorfluazuron) dominate agrochemicals for their enzyme inhibition efficiency .
Toxicity Considerations: Compounds with ester groups (e.g., haloxyfopetoxyethyl) exhibit higher carcinogenic risks, whereas urea and sulfonamide derivatives are generally safer but require metabolic studies .
Q & A
Q. What synthetic methodologies are commonly used to prepare N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea and its intermediates?
The compound is synthesized via multi-step reactions. A key intermediate, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid, is formed by reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with phenol derivatives under basic conditions (e.g., NaOH) in the presence of a catalyst . Subsequent steps may involve coupling with urea precursors or functionalization via nucleophilic substitution. Reaction optimization focuses on solvent selection, catalyst efficiency (e.g., phase-transfer catalysts), and temperature control to minimize side products .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is critical for resolving the compound’s hydrogen-bonding networks and conformational stability, particularly interactions between the urea moiety and pyridine ring . Complementary techniques include:
Q. What analytical methods are used to assess purity and stability in storage?
- HPLC : To quantify impurities (e.g., unreacted intermediates) using reverse-phase C18 columns with UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for crystalline forms prone to hydration/dehydration .
- Accelerated stability studies : Conducted at 40°C/75% relative humidity to predict shelf life .
Advanced Research Questions
Q. How can researchers investigate the compound’s inhibitory activity against protein tyrosine kinases (PTKs)?
- In vitro kinase assays : Recombinant PTKs (e.g., EGFR, VEGFR) are incubated with the compound, and phosphorylation is measured via fluorescence polarization or radiometric assays .
- Cellular assays : Dose-response curves in cancer cell lines (e.g., HCT-116) assess IC₅₀ values and apoptosis induction via flow cytometry .
- Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding affinity to kinase ATP pockets, as shown in SAR studies of related urea derivatives .
Q. What strategies resolve contradictions in biological activity data between pesticide and pharmaceutical applications?
- Target specificity profiling : Compare inhibitory effects on insect chitin synthase (pesticide target) vs. human kinases using enzyme inhibition assays .
- Computational docking : Molecular dynamics simulations identify key residues in divergent targets (e.g., TRPV1 channels vs. insect growth regulators) .
- Selectivity optimization : Adjusting the pyridinyloxy substituents reduces off-target effects in mammalian systems .
Q. How can crystallographic data guide the development of stable formulations for therapeutic use?
- Polymorph screening : Identifies crystalline forms with improved solubility and bioavailability. For example, ethanolate forms of related urea derivatives exhibit enhanced dissolution rates .
- Co-crystallization : Incorporating co-formers (e.g., succinic acid) stabilizes the urea moiety against hydrolysis .
Data Contradiction Analysis
Q. How to address discrepancies in reported herbicidal vs. anticancer activities?
- Mechanistic studies : Evaluate whether herbicidal activity (via photosynthesis inhibition) conflicts with kinase inhibition by testing in plant vs. mammalian cell models .
- Metabolic profiling : LC-MS/MS identifies species-specific metabolites (e.g., cytochrome P450-mediated degradation in humans vs. plants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
